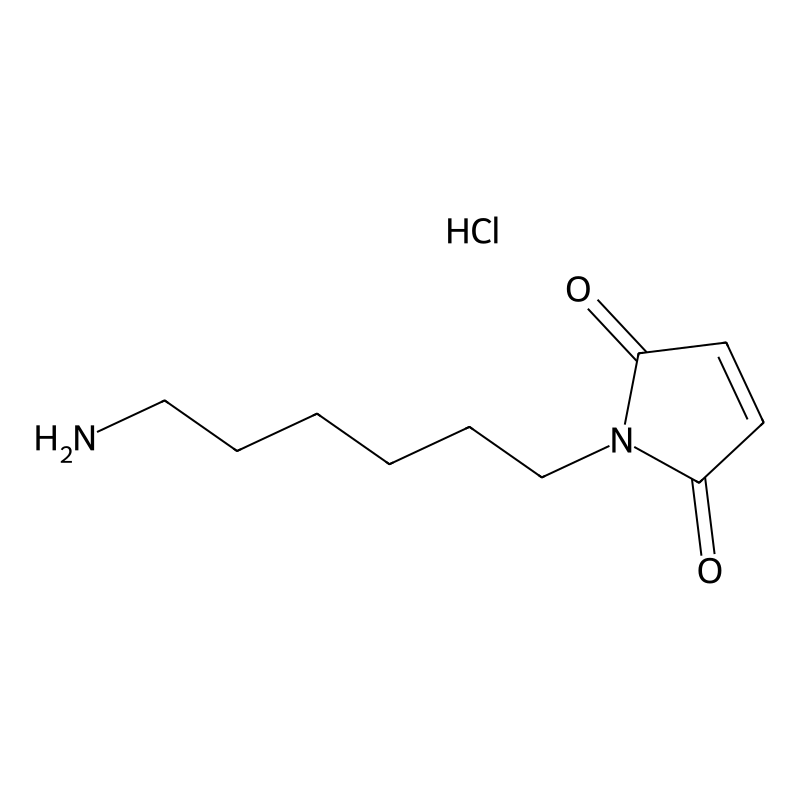N-(6-Aminohexyl)maleimide hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N-(6-Aminohexyl)maleimide hydrochloride is a chemical compound characterized by its unique structure, which includes a maleimide functional group attached to a six-carbon aminoalkyl chain. The compound is typically presented as a white to light yellow powder or crystalline form, and it has a high purity level, often exceeding 98% as determined by high-performance liquid chromatography. The chemical formula for N-(6-Aminohexyl)maleimide hydrochloride is C₁₀H₁₆N₂O₂·HCl, and its CAS number is 75238-09-4. It is known for its reactivity due to the maleimide group, which can undergo various
Cross-linking Agent
NAM functions as a cross-linking agent due to its unique chemical structure. It possesses two reactive groups:
- Maleimide group: This group reacts readily with thiol (sulfhydryl) groups present in cysteine residues of proteins.
- Primary amine group: This group can react with various functional groups like N-hydroxysuccinimide (NHS) esters on other molecules or biomolecules.
This dual reactivity allows NAM to covalently link molecules containing thiol groups with other molecules containing amine or NHS ester functionalities.
Here are some examples of how NAM is used for cross-linking in research:
- Protein-protein interactions: NAM can be used to study protein-protein interactions by cross-linking interacting proteins, allowing researchers to analyze the complexes formed [1].
- Antibody-antigen interactions: Similarly, NAM can be used to cross-link antibodies with their target antigens, facilitating the analysis of antigen-antibody interactions [2].
- Drug-target interactions: NAM can be employed to identify drug targets by cross-linking drugs to cellular components and analyzing the bound molecules [3].
[1] Reliable source discussing the use of NAM for studying protein-protein interactions: ""[2] Reliable source discussing the use of NAM for studying antibody-antigen interactions: ""[3] Reliable source discussing the use of NAM for studying drug-target interactions: ""
Advantages of NAM
Several advantages make NAM a popular choice for cross-linking experiments:
- Specificity: The maleimide group reacts selectively with thiols, minimizing unwanted side reactions.
- Cleavability: NAM crosslinks can be cleaved under specific conditions using reducing agents, allowing researchers to isolate and analyze the cross-linked components [4].
- Water solubility: NAM is readily soluble in water, making it convenient for use in aqueous biological buffers.
[4] Reliable source discussing the cleavability of NAM crosslinks: ""
- Michael Addition: The maleimide moiety can react with nucleophiles, such as thiols or amines, through Michael addition. This reaction is crucial for forming stable conjugates with biomolecules.
- Cross-linking Reactions: The compound can be used to cross-link proteins or other macromolecules, enhancing their stability and functionality.
- Hydrolysis: Under certain conditions, the maleimide group can undergo hydrolysis, leading to the formation of maleamic acids.
These reactions are essential for its application in bioconjugation and drug delivery systems .
N-(6-Aminohexyl)maleimide hydrochloride exhibits notable biological activity:
- Bioconjugation: It is widely used for labeling proteins and peptides due to its ability to selectively react with thiol groups.
- Cellular Uptake: Studies indicate that compounds with aminoalkyl chains can facilitate cellular uptake, making this compound a candidate for drug delivery systems.
- Toxicity: While it shows potential for various applications, it is classified as harmful if swallowed and may cause skin irritation .
The synthesis of N-(6-Aminohexyl)maleimide hydrochloride typically involves several steps:
- Formation of Maleimide: The initial step often involves the reaction of maleic anhydride with an amine to form the maleimide structure.
- Alkylation: The six-carbon chain is introduced through alkylation reactions.
- Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
These methods allow for the production of high-purity N-(6-Aminohexyl)maleimide hydrochloride suitable for research and industrial applications .
N-(6-Aminohexyl)maleimide hydrochloride has a variety of applications:
- Bioconjugation Chemistry: Used extensively in the labeling of proteins and antibodies for research purposes.
- Drug Delivery Systems: Its ability to form stable conjugates makes it useful in developing targeted drug delivery vehicles.
- Diagnostics: Employed in diagnostic assays where specific binding interactions are required.
These applications leverage its unique chemical properties and reactivity .
Interaction studies involving N-(6-Aminohexyl)maleimide hydrochloride focus on its ability to form conjugates with biomolecules:
- Protein Labeling: Research has demonstrated effective labeling of proteins through thiol-maleimide chemistry, allowing for visualization and tracking in biological systems.
- Cellular Interactions: Studies suggest that conjugates formed with this compound can enhance cellular uptake compared to unconjugated counterparts.
These studies highlight the compound's potential in enhancing the efficacy of biochemical assays and therapeutic interventions .
Several compounds exhibit structural similarities or functional characteristics to N-(6-Aminohexyl)maleimide hydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Maleimide | Basic maleimide structure without alkyl chain | Less reactive towards biomolecules compared to N-(6-Aminohexyl)maleimide hydrochloride |
| N-(3-Aminopropyl)maleimide | Shorter alkyl chain (three carbons) | May have different binding properties due to shorter chain |
| N-(2-Aminoethyl)maleimide | Two-carbon alkyl chain | More hydrophilic; may alter interaction dynamics |
| N-(6-Aminocaproic acid) | Acidic functional group instead of maleimide | Different reactivity profile; used in peptide synthesis |
N-(6-Aminohexyl)maleimide hydrochloride stands out due to its longer alkyl chain, which enhances its solubility and interaction capabilities with biological molecules compared to these similar compounds .
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








